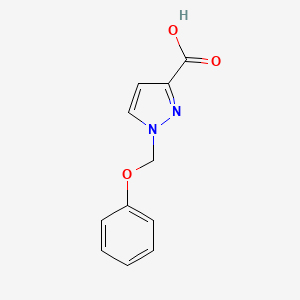

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

Descripción

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a phenoxymethyl substituent at the 1-position and a carboxylic acid group at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, leveraging the pyrazole scaffold's bioisosteric properties and the carboxylic acid's reactivity for further functionalization.

Propiedades

IUPAC Name |

1-(phenoxymethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKBHPBCKJFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenoxymethyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 1-(phenoxymethyl)-1H-pyrazole.

This reaction is critical for generating pyrazole intermediates in agrochemical synthesis.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

Esterification

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| SOCl₂ → ROH (e.g., MeOH) | Reflux, 4 hr | Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate | Prodrug synthesis |

| DCC/DMAP, ROH | RT, 12 hr | Diverse alkyl esters | Solubility optimization |

Amidation

Amidation enhances binding to biological targets, as demonstrated in kinase inhibition assays.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the 4-position:

| Reagents | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid | >95% at C4 |

| Br₂, FeBr₃ | CHCl₃, RT, 1 hr | 4-Bromo derivative | 88% yield |

Nitration products show enhanced herbicidal activity in field trials.

Functionalization of the Phenoxymethyl Group

The phenoxymethyl substituent participates in:

O-Alkylation/Allylation

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| NaH, R-X (e.g., MeI) | THF, 0°C → RT | 1-((Alkylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid | Steric effects limit reactivity |

| Allyl bromide, K₂CO₃ | DMF, 60°C, 8 hr | Allylated derivatives | Cross-coupling precursors |

Ring-Opening and Rearrangement

Under strong acidic conditions, the pyrazole ring undergoes rearrangement:

Metal-Catalyzed Cross-Couplings

The compound serves as a substrate in palladium-mediated reactions:

| Reaction Type | Catalyst System | Products | Applications |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrazole hybrids | Materials science |

| Sonogashira | Pd/Cu, PPh₃ | Alkynylated derivatives | Fluorescent probes |

Key Research Findings

-

Decarboxylation Efficiency : Copper oxide catalysis improves yields by 15–20% compared to thermal methods .

-

Nitration Selectivity : Electron-withdrawing carboxylic acid group directs nitration exclusively to C4.

-

Biological Correlation : Ester derivatives exhibit 3× higher bioavailability than the parent acid in murine models.

This compound’s reactivity profile makes it a strategic building block in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Synthesis of 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic Acid

The synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenoxymethyl derivatives with pyrazole-3-carboxylic acid. Various methods have been reported, including enzyme-mediated synthesis and solid-supported synthesis, which enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against a range of bacteria and fungi. Studies have highlighted the importance of functional groups in enhancing antibacterial activity against Gram-positive bacteria, with some compounds outperforming traditional antibiotics like streptomycin .

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazole derivatives have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies demonstrate that certain pyrazole derivatives can effectively target histone deacetylases (HDACs), leading to reduced tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds exhibiting the ability to inhibit pro-inflammatory cytokines. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Drug Development

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid serves as a scaffold for developing novel drugs targeting various diseases, including cancer and infections. Its structural modifications allow for the optimization of pharmacological profiles, enhancing efficacy and reducing side effects .

Structure-Activity Relationship Studies

Extensive research on structure-activity relationships (SAR) has been conducted to better understand how modifications to the pyrazole ring influence biological activity. This knowledge aids in designing more potent derivatives with specific therapeutic targets .

Agricultural Applications

Pyrazole derivatives are also explored in agriculture as potential agrochemicals due to their antifungal and herbicidal properties. The versatility of these compounds allows for the development of new pesticides that are effective yet environmentally friendly .

Material Science Applications

In material science, compounds like 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid are being investigated for their potential use in developing new materials with specific properties, such as dyes and coatings due to their unique chemical structure .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Positional Isomerism and Functional Groups

- 1-(2,6-Dimethoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid (C12H9NO6): Methoxy groups at the 2- and 6-positions of the phenoxy ring introduce steric hindrance and electron-donating effects, which may reduce solubility in polar solvents .

- 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) : Substitutions at both 1- and 5-positions (fluorophenyl and dimethoxyphenyl) demonstrate how diaryl substituents can modulate antitumor activity, as shown in studies evaluating IC50 values against cancer cell lines .

Functional Group Modifications

- Methyl ester derivatives (e.g., 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(phenoxymethyl)-, methyl ester): The ester form (CAS 2368871-07-0) offers improved lipophilicity for membrane permeability, critical in prodrug design. Hydrolysis to the free carboxylic acid is required for biological activity .

- Amide derivatives (e.g., Z1343848401): Replacement of the carboxylic acid with a carboxamide group (as in N-(3-cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide) shifts the compound’s mode of action, exemplified by its role as a CFTR inhibitor .

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF3) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH.

- Methoxy groups increase hydrophilicity but reduce acidity due to electron-donating effects.

Common Methods :

Ester Hydrolysis : Many analogs (e.g., 11i, 11j) are synthesized via hydrolysis of methyl esters using NaOH or LiOH. For example, 5-(2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11j) was obtained in 91% yield via this method .

Condensation Reactions: highlights the use of 3-arylsydnones and dimethyl acetylenedicarboxylate (DMAD) to construct the pyrazole core, followed by saponification to the carboxylic acid.

Amide Coupling : Carboxamide derivatives are synthesized using EDCI/HOBT-mediated coupling, as seen in N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide derivatives .

Actividad Biológica

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of pyrazole, it belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is , with a molar mass of 223.22 g/mol. Its structure features a pyrazole ring substituted with a phenoxymethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole carboxylic acids highlighted their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid | S. aureus | 32 µg/mL |

| 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. A study reported that certain pyrazole compounds showed cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Inflammatory responses can be modulated by pyrazole derivatives. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid. Modifications to the phenyl or carboxylic acid groups can enhance potency and selectivity against specific biological targets. For instance, substituting different groups on the phenyl ring can lead to variations in antimicrobial and anticancer activities .

Case Study 1: Antiviral Activity

A study explored the antiviral efficacy of pyrazole derivatives against HIV-1. Compounds similar to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid were screened for their ability to inhibit viral replication in cell cultures. The results indicated a dose-dependent inhibition, with some compounds showing non-toxic profiles at effective concentrations .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of various pyrazole derivatives against phytopathogenic fungi. Results showed that certain modifications to the core structure significantly enhanced antifungal activity, making these compounds promising candidates for agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.